molecular formula C9H14N6O3S B456920 N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456920
M. Wt: 286.31g/mol
InChI Key: DKNKOYKRWXQNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C9H14N6O3S and a molecular weight of 286.31086 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of a nitro group and a hydrazinecarbothioamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol . The nitro group can be introduced through nitration reactions using concentrated nitric and sulfuric acids

Chemical Reactions Analysis

N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives.

Scientific Research Applications

N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is primarily influenced by its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the hydrazinecarbothioamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-ETHYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C9H14N6O3S

Molecular Weight

286.31g/mol

IUPAC Name

1-ethyl-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C9H14N6O3S/c1-2-10-9(19)13-12-8(16)3-4-14-6-7(5-11-14)15(17)18/h5-6H,2-4H2,1H3,(H,12,16)(H2,10,13,19)

InChI Key

DKNKOYKRWXQNHU-UHFFFAOYSA-N

SMILES

CCNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CCNC(=S)NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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